molecular formula C18H16FN5O4S B2877237 N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-42-0

N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2877237
CAS No.: 868226-42-0
M. Wt: 417.42
InChI Key: FBOFEVHUVREGOU-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H16FN5O4S and its molecular weight is 417.42. The purity is usually 95%.
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Scientific Research Applications

19F-Nuclear Magnetic Resonance in Drug Discovery

19F-nuclear magnetic resonance (NMR) spectroscopy has been instrumental in drug discovery, particularly for compounds similar to N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide. This technique supports the selection of candidates for further development, as demonstrated in the metabolism and disposition studies of HIV integrase inhibitors (Monteagudo et al., 2007).

Influenza A Virus Inhibition

A novel series of furan-carboxamide derivatives, structurally related to this compound, showed potent inhibitory activity against the influenza A H5N1 virus. Systematic structure–activity relationship studies indicated the significance of the furan or thiophene moiety in anti-influenza activity (Yongshi et al., 2017).

HIV Integrase Inhibition

The compound is recognized as a potent HIV integrase inhibitor. Structural analysis of this compound, including its dihedral angles and intramolecular hydrogen bonds, contributes to understanding its mechanism of action (Yamuna et al., 2013).

Development of Novel Synthetic Routes

Efforts in synthesizing related compounds involve developing new synthetic routes and understanding the stereochemistry of reactions. For instance, the preparation of 3-amino-2-fluoro carboxylic acid derivatives and their incorporation into pyrimidinones and cyclic β-peptides, related to the chemical structure , contributes to the advancement of synthetic chemistry (Yoshinari et al., 2011).

Antimicrobial Activity

Compounds structurally similar to this compound have shown significant in vitro antibacterial and antimycobacterial activity. The presence of the thienopyrimidinone ring along with substituted amido or imino side chains is essential for this activity (Chambhare et al., 2003).

Properties

IUPAC Name

N-[4-amino-2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O4S/c19-11-5-3-10(4-6-11)8-21-13(25)9-29-18-23-15(20)14(17(27)24-18)22-16(26)12-2-1-7-28-12/h1-7H,8-9H2,(H,21,25)(H,22,26)(H3,20,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOFEVHUVREGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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